![molecular formula C7H9N3O2 B11775899 N,N-dimethyl-2-nitropyridin-3-amine](/img/structure/B11775899.png)
N,N-dimethyl-2-nitropyridin-3-amine
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Overview
Description
N,N-dimethyl-2-nitropyridin-3-amine is a heterocyclic compound with the empirical formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by a pyridine ring substituted with a nitro group at the 2-position and two methyl groups at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-nitropyridin-3-amine typically involves the nitration of N,N-dimethylpyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
Reduction: N,N-dimethyl-2-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-nitropyridin-2-amine: Similar structure but with the nitro group at a different position.
N,N-dimethyl-4-nitropyridin-2-amine: Another isomer with the nitro group at the 4-position.
N,N-dimethyl-5-nitropyridin-2-amine: Similar compound with the nitro group at the 5-position.
Uniqueness
N,N-dimethyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the dimethylamino group on the pyridine ring confer distinct properties compared to its isomers .
Biological Activity
N,N-dimethyl-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C7H9N3O2 |
Molecular Weight | 167.16 g/mol |
Structure | Structure |
The presence of both a nitro group and a dimethylated amine contributes to its reactivity and biological activity. The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound has been shown to act as a probe in biochemical assays, facilitating the study of enzyme interactions .
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may further interact with cellular targets .
- Ligand Binding : It may function as a ligand for metal ions or enzymes, modulating their activity .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties, including efficacy against bacteria such as H. pylori and M. tuberculosis .
- Anticancer Potential : The compound may serve as a scaffold for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
- Antiparasitic Effects : Similar nitro compounds have shown activity against various parasites, suggesting potential applications in treating parasitic infections .
Case Studies
Several studies have highlighted the biological activity of nitropyridine derivatives:
- Antibacterial Studies : A study demonstrated that derivatives of nitropyridine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assays : In vitro assays indicated that this compound displayed cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range .
Research Findings
Research has revealed critical insights into the biological activity of this compound:
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3 |
InChI Key |
JXIWSOICOWQAST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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